

Technical Guide: tert-Butyl ethyl(2-hydroxyethyl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl ethyl(2-hydroxyethyl)carbamate*

Cat. No.: *B136270*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl ethyl(2-hydroxyethyl)carbamate**, a carbamate derivative of interest in organic synthesis and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a generalized workflow for its laboratory-scale preparation and analysis.

Core Compound Data

The key quantitative and qualitative data for **tert-Butyl ethyl(2-hydroxyethyl)carbamate** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	tert-butyl ethyl(2-hydroxyethyl)carbamate
CAS Number	152192-95-5
Molecular Formula	C ₉ H ₁₉ NO ₃
Molecular Weight	189.25 g/mol
Appearance	Solid, semi-solid, or liquid
Storage Conditions	Sealed in a dry environment at 2-8°C

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **tert-Butyl ethyl(2-hydroxyethyl)carbamate**.

Synthesis of **tert-Butyl ethyl(2-hydroxyethyl)carbamate** via N-Alkylation

This protocol describes the N-ethylation of tert-butyl (2-hydroxyethyl)carbamate.

Materials:

- tert-Butyl (2-hydroxyethyl)carbamate
- Ethyl iodide ($\text{CH}_3\text{CH}_2\text{I}$)
- Cesium carbonate (Cs_2CO_3)
- Tetrabutylammonium iodide (TBAI)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add tert-butyl (2-hydroxyethyl)carbamate (1 equivalent).
- Add anhydrous DMF to dissolve the starting material.
- To the stirred solution, add cesium carbonate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.1 equivalents).
- Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Materials:

- Crude **tert-Butyl ethyl(2-hydroxyethyl)carbamate**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **tert-Butyl ethyl(2-hydroxyethyl)carbamate**.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
- Injection Volume: 10 μ L.
- Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The retention time and peak purity can be used to assess the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Instruments: 400 MHz or 500 MHz NMR spectrometer.

- Expected ^1H NMR signals (predicted): Signals corresponding to the tert-butyl group (singlet, ~ 1.4 ppm), the ethyl group (quartet for $-\text{CH}_2-$ and triplet for $-\text{CH}_3$), and the 2-hydroxyethyl group (two triplets for the $-\text{CH}_2-\text{CH}_2-$ moiety and a signal for the $-\text{OH}$ proton).
- Expected ^{13}C NMR signals (predicted): Signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl and 2-hydroxyethyl groups.

3. Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) in positive mode.
- Expected Ion: $[\text{M}+\text{H}]^+$ ($m/z = 190.14$) and $[\text{M}+\text{Na}]^+$ ($m/z = 212.12$).
- Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **tert-Butyl ethyl(2-hydroxyethyl)carbamate**.



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